
Divalproex (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Divalproex sodium is a coordination compound comprised of sodium valproate and valproic acid in a 1:1 molar relationship. It is primarily used as an anticonvulsant and mood-stabilizing drug. Divalproex sodium is commonly prescribed for the treatment of epilepsy, bipolar disorder, and to prevent migraine headaches .
准备方法
Synthetic Routes and Reaction Conditions
Divalproex sodium is synthesized by combining sodium valproate and valproic acid. The reaction involves the partial neutralization of valproic acid with sodium hydroxide, resulting in the formation of sodium valproate. The two components are then combined in a 1:1 molar ratio to form divalproex sodium .
Industrial Production Methods
In industrial settings, the production of divalproex sodium involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as dissolution, neutralization, crystallization, and drying .
化学反应分析
Types of Reactions
Divalproex sodium undergoes various chemical reactions, including:
Oxidation: Divalproex sodium can be oxidized to form valeric acid derivatives.
Reduction: Reduction reactions can convert divalproex sodium back to its constituent components, sodium valproate, and valproic acid.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of different esters and amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions
Major Products Formed
Oxidation: Valeric acid and its derivatives.
Reduction: Sodium valproate and valproic acid.
Substitution: Various esters and amides depending on the substituents used
科学研究应用
Antiepileptic Use
Divalproex sodium is widely recognized for its effectiveness in treating various seizure disorders. It is indicated for:
- Simple and Complex Absence Seizures : Effective as both a monotherapy and adjunctive therapy.
- Generalized Seizures : Useful for primary generalized seizures with tonic-clonic manifestations.
- Partial Seizures : Indicated for patients with multiple seizure types, including absence seizures.
Table 1: Efficacy in Epilepsy Treatment
Seizure Type | Monotherapy | Adjunctive Therapy | Notes |
---|---|---|---|
Simple Absence | Yes | Yes | Effective in brief loss of consciousness. |
Complex Absence | Yes | Yes | Includes other clinical signs. |
Tonic-Clonic | Yes | Yes | Commonly used in generalized seizures. |
Myoclonic Seizures | Yes | Yes | Effective for myoclonic epilepsy syndromes. |
Bipolar Disorder Management
Divalproex sodium serves as a mood stabilizer in the treatment of bipolar disorder, particularly during acute manic or mixed episodes. It is often compared with lithium, with some studies suggesting that it may have a higher risk of adverse effects but can be beneficial in specific patient populations.
Case Study Example : A retrospective cohort study indicated that while divalproex is effective for managing manic episodes, patients on lithium exhibited lower rates of suicide attempts compared to those treated with divalproex sodium . The American Psychiatric Association recommends initiating treatment with either lithium or divalproex sodium combined with atypical antipsychotics for severe episodes .
Migraine Prophylaxis
Divalproex sodium is also indicated for the prevention of migraine headaches. Clinical trials have demonstrated its efficacy in reducing the frequency and severity of migraine attacks.
Table 2: Migraine Prevention Outcomes
Study Type | Treatment Group | Baseline Migraine Frequency | Reduction After Treatment |
---|---|---|---|
Double-Blind Placebo-Controlled Trial | Divalproex Sodium | 4.4 attacks/month | Reduction by 1.2 attacks |
Double-Blind Placebo-Controlled Trial | Placebo | 4.2 attacks/month | Reduction by 0.6 attacks |
Treatment of Agitation in Dementia
A randomized placebo-controlled study assessed the use of divalproex sodium for treating agitation associated with dementia. Results showed that 68% of patients receiving divalproex exhibited reduced agitation compared to 52% on placebo, indicating potential efficacy in this area .
Neuropathic Pain Management
Emerging research suggests that divalproex sodium may be beneficial for neuropathic pain management, particularly in conditions like diabetic neuropathy and post-herpetic neuralgia. However, further studies are necessary to establish consistent efficacy across different pain syndromes.
Table 3: Neuropathic Pain Studies Overview
Condition | Study Participants (Active vs Placebo) | Significant Pain Relief Observed |
---|---|---|
Diabetic Neuropathy | 42 vs 42 | Yes |
Post-Herpetic Neuralgia | 23 vs 22 | Yes |
作用机制
Divalproex sodium exerts its effects primarily through the modulation of neurotransmitter systems in the brain. It increases the availability of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by inhibiting GABA transaminase. This leads to enhanced GABAergic activity, which helps to stabilize neuronal activity and prevent seizures. Additionally, divalproex sodium affects sodium and calcium channels, further contributing to its anticonvulsant and mood-stabilizing effects .
相似化合物的比较
Similar Compounds
Valproic Acid: The parent compound of divalproex sodium, used similarly for epilepsy and bipolar disorder.
Sodium Valproate: Another form of valproic acid, often used interchangeably with divalproex sodium.
Lamotrigine: An anticonvulsant and mood stabilizer with a different mechanism of action.
Carbamazepine: Another anticonvulsant used for similar indications
Uniqueness
Divalproex sodium is unique in its formulation as a coordination compound, which provides a more stable and controlled release of the active components compared to valproic acid or sodium valproate alone. This results in fewer gastrointestinal side effects and improved patient compliance .
属性
分子式 |
C16H33NaO4 |
---|---|
分子量 |
312.42 g/mol |
IUPAC 名称 |
sodium;hydride;2-propylpentanoic acid |
InChI |
InChI=1S/2C8H16O2.Na.H/c2*1-3-5-7(6-4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;/q;;+1;-1 |
InChI 键 |
YNZKRJUSSMDRMI-UHFFFAOYSA-N |
规范 SMILES |
[H-].CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。